molecular formula C7H11NO3 B12578129 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one CAS No. 188015-41-0

7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B12578129
CAS No.: 188015-41-0
M. Wt: 157.17 g/mol
InChI Key: XVBPPWDTLFZJNC-UHFFFAOYSA-N
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Description

7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrolo and oxazol moiety, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazol ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one
  • (3R,7aR)-3-(tert-Butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Comparison: Compared to similar compounds, 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for distinct interactions with molecular targets and can lead to different pharmacological profiles .

Properties

CAS No.

188015-41-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

7a-methoxy-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C7H11NO3/c1-10-7-3-2-4-8(7)6(9)11-5-7/h2-5H2,1H3

InChI Key

XVBPPWDTLFZJNC-UHFFFAOYSA-N

Canonical SMILES

COC12CCCN1C(=O)OC2

Origin of Product

United States

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